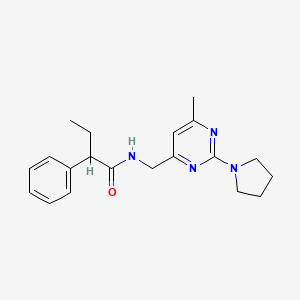

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-3-18(16-9-5-4-6-10-16)19(25)21-14-17-13-15(2)22-20(23-17)24-11-7-8-12-24/h4-6,9-10,13,18H,3,7-8,11-12,14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZNXTCTJBAZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 325.41 g/mol. The structure features a pyrimidine ring, a pyrrolidine moiety, and a phenylbutanamide side chain, contributing to its unique biological properties.

The mechanism of action for this compound involves interactions with various molecular targets:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cell proliferation and survival pathways, such as AKT and mTOR pathways .

- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

- Cell Cycle Arrest : Studies have demonstrated that certain derivatives can cause G2/M phase arrest in cancer cells, leading to inhibited cell division and growth .

Anticancer Activity

Numerous studies highlight the anticancer potential of related compounds containing pyrrolidine and pyrimidine structures:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant growth inhibition against various human cancer cell lines, including leukemia and solid tumors. One study reported an IC50 value of approximately 103 nM in HL-60 leukemia cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Smh-3 | HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis |

| Compound A | K562 | 50 | Caspase activation |

| Compound B | MCF7 | 75 | ROS induction |

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives have also shown antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.

Case Studies

- Study on G2/M Arrest : A study involving a derivative similar to this compound demonstrated significant G2/M phase arrest in HL-60 cells after treatment with 100 nM concentration, indicating its potential as a therapeutic agent against leukemia .

- Caspase Activation in Apoptosis : Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent positioning, physicochemical properties, and inferred biological relevance.

Positional Isomer: N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide

Key Differences :

- Pyrimidine Substitution : Methyl at position 4 (vs. 6 in the target) and pyrrolidin-1-yl at position 6 (vs. 2 in the target).

- Phenylbutanamide Chain : The phenyl group is at position 4 of the butanamide (vs. position 2 in the target).

Impact : - Hydrophobicity : The 4-phenyl group may increase steric bulk compared to the 2-phenyl configuration, altering solubility and membrane permeability.

Data Comparison :

| Property | Target Compound | Analog () |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₄O | C₂₀H₂₆N₄O |

| Molecular Weight (g/mol) | 338.4* | 338.4 |

| CAS Number | N/A | 1797804-27-3 |

| Boiling/Melting Point | N/A | N/A |

Pyrimidine Derivatives with Varied Substituents

- Compound from : 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Key Features: Hydroxy and dimethylamide groups at positions 4 and 5, respectively.

- Compounds from : Tetrahydro-pyrimidinyl derivatives (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) Key Features: Additional hydroxyl and acetamido groups, complex stereochemistry. Divergence: Increased polarity and stereochemical complexity may enhance target specificity but complicate synthesis .

Pyrrolidine-Containing Heterocycles

- Compound from : 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Key Features: Pyridine core with silyl ether and chloro substituents. Divergence: The pyridine ring (vs.

Q & A

Q. What are the recommended synthetic routes for N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group modifications. For this compound, a plausible route could begin with the formation of the pyrimidine core via cyclization of a β-ketoamide intermediate, followed by alkylation at the 4-position with a pyrrolidine-containing moiety. Optimization can be achieved through Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) . Computational reaction path searches, such as those using quantum chemical calculations (e.g., DFT), can predict transition states and energetics to prioritize viable pathways .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography is essential for resolving bond lengths, dihedral angles, and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidine derivatives ).

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) can confirm substituent connectivity and detect conformational flexibility.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Computational tools (e.g., Gaussian, ORCA) calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

Methodological Answer:

- Microbiological assays for antibacterial/antifungal activity, following protocols used for structurally related pyrimidines (e.g., agar dilution methods to determine MIC values) .

- Enzyme inhibition assays (e.g., fluorescence-based or HPLC-coupled) to assess binding to target proteins (e.g., kinases, acetylcholinesterase analogs) .

- Cytotoxicity screening (MTT assay) in cell lines to establish preliminary safety profiles.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Molecular docking (AutoDock, Schrödinger) predicts binding poses and affinity to biological targets (e.g., receptors, enzymes). For example, substituent effects on lipophilicity (e.g., trifluoromethyl groups) can be modeled to optimize pharmacokinetics .

- Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrogen bonds, π-π stacking) .

- Free-energy perturbation (FEP) quantifies binding energy differences between analogs to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across experimental replicates?

Methodological Answer:

- Statistical analysis : Apply ANOVA or mixed-effects models to distinguish true biological effects from experimental noise .

- Replication protocols : Standardize cell culture conditions (e.g., passage number, media batches) and use internal controls (e.g., reference inhibitors) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, leveraging platforms like PubChem or ChEMBL for cross-validation .

Q. How can heterogeneous reaction conditions be optimized for scaled synthesis?

Methodological Answer:

- Membrane separation technologies (e.g., nanofiltration) improve catalyst recovery and purity in multi-step reactions .

- Flow chemistry systems enable precise control of residence time and temperature, reducing side reactions .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.